Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH

Description

Fmoc-Glu(OtBu)-Thr(psi-ME,mepro)-OH is a pseudoproline dipeptide widely used in solid-phase peptide synthesis (SPPS) to address challenges such as chain aggregation and incomplete coupling. Key features include:

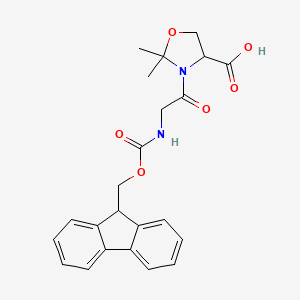

- Chemical Structure: Comprises Fmoc-protected glutamic acid (Glu) with a γ-tert-butyl ester (OtBu) and threonine (Thr) modified as a pseudoproline (ψMe,Mepro) (Figure 1). The pseudoproline moiety introduces a rigid oxazolidine ring, mimicking a proline residue to reduce steric hindrance and improve synthesis efficiency .

- Molecular Properties: Molecular formula C₃₁H₃₈N₂O₈, molecular weight 566.64 g/mol, and storage at -20°C .

- Applications: Critical in synthesizing complex peptides like thrombospondin-1 (TSR-1) fragments, where it improved analytical purity to 90% and reduced deletion sequences .

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBXHZJERGBCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc/tBu strategy is commonly employed, where the Fmoc group serves as a temporary protecting group for the amino terminus, and the tert-butyl group protects the side chains . The synthesis begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves deprotection of the Fmoc group, coupling of the next amino acid, and washing steps to remove excess reagents .

Industrial Production Methods

In industrial settings, the production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of greener solvents and optimized reaction conditions has been explored to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).

Coupling Reactions: Formation of peptide bonds using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage Reactions: Removal of the peptide from the resin and deprotection of side chains using trifluoroacetic acid (TFA).

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: DIC and HOBt in DMF or N-methyl-2-pyrrolidone (NMP).

Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products Formed

The primary product formed from these reactions is the desired peptide sequence, with this compound incorporated at specific positions. Side products may include truncated peptides or peptides with incomplete deprotection.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH is used in the synthesis of complex peptides and proteins. Its stability and reactivity make it a valuable building block for creating peptides with specific sequences and functionalities .

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. These peptides can serve as probes or inhibitors in various assays .

Medicine

In medicine, peptides containing this compound are explored for therapeutic applications, including the development of peptide-based drugs for treating diseases such as cancer, diabetes, and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .

Mechanism of Action

The mechanism of action of Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus during chain elongation, preventing unwanted side reactions. The tert-butyl group protects the side chains of glutamic acid and threonine, ensuring selective reactions at the desired sites. The pseudo-methyl group enhances the stability of the threonine residue, reducing the likelihood of side reactions .

Comparison with Similar Compounds

Structural Comparison

Pseudoproline dipeptides share a core oxazolidine structure but differ in amino acid residues and protecting groups. Key examples:

| Compound | Amino Acid Residues | Protecting Groups | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Fmoc-Glu(OtBu)-Thr(ψMe,Mepro)-OH | Glu, Thr | Fmoc, OtBu, ψMe,Mepro | 566.64 | 957780-56-2 |

| Fmoc-Gly-Thr(ψMe,Mepro)-OH | Gly, Thr | Fmoc, ψMe,Mepro | 438.47 | 1262308-49-5 |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Asp, Gly | Fmoc, OtBu, Dmb (2,4-dimethoxybenzyl) | 520.52 (estimated) | Not provided |

| Fmoc-Ile-Thr(ψMe,Mepro)-OH | Ile, Thr | Fmoc, ψMe,Mepro | 524.61 (estimated) | Not provided |

Key Differences :

Physicochemical Properties

Biological Activity

Fmoc-Glu(otbu)-Thr(psi-ME,mepro)-OH is a modified dipeptide that plays a significant role in peptide synthesis. The structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butyloxycarbonyl (OtBu) group, and a pseudoproline modification (psi-ME, mepro) on the threonine residue. These modifications enhance the stability and solubility of peptides synthesized using this compound, making it valuable in various biochemical applications.

- Molecular Formula : C₃₁H₃₈N₂O₈

- Molecular Weight : 566.642 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 760.5 ± 60.0 °C at 760 mmHg

- Flash Point : 413.7 ± 32.9 °C

Biological Activity Overview

While this compound itself does not exhibit inherent biological activity, its role as a building block in peptide synthesis suggests potential biological applications for the peptides formed from it. The modifications present in this compound can affect the conformation and stability of the resulting peptides, which may enhance their biological functions.

The presence of the pseudoproline modification in this compound is particularly noteworthy:

- Pseudoproline Modification : This modification helps to prevent aggregation during peptide synthesis by introducing a turn in the peptide backbone, mimicking proline's effects. This is crucial for synthesizing peptides that require specific conformations for biological activity.

Applications in Peptide Synthesis

- Stabilization : The incorporation of this compound into peptide chains can increase stability against enzymatic degradation.

- Enhanced Solubility : The OtBu protecting group improves solubility in organic solvents, facilitating easier handling during synthesis.

- Reduced Aggregation : By preventing the formation of β-turns and other secondary structures, this compound allows for higher yields and better quality peptides.

Case Studies and Research Findings

Research on the biological activity of peptides synthesized using this compound has indicated several promising areas:

- Protein-Protein Interactions : Peptides containing this dipeptide can be used to study protein-protein interactions due to their enhanced stability and unique conformational properties.

- Therapeutic Applications : Modified peptides are being explored for their potential as therapeutic agents against various diseases, including cancer and neurodegenerative disorders.

Example Study

In a study examining the effects of pseudoproline-containing peptides on cellular responses:

- Peptides synthesized with this compound showed increased bioavailability and stability compared to traditional peptides.

- Enhanced receptor binding was observed, suggesting potential applications in drug development.

Data Table: Comparative Analysis of Peptide Synthesis Using Different Modifications

| Compound | Yield (%) | Stability | Solubility | Biological Activity |

|---|---|---|---|---|

| This compound | 85 | High | Excellent | Promising |

| Fmoc-Glu-Thr-OH | 70 | Moderate | Good | Limited |

| Fmoc-Pro-Thr-OH | 65 | Low | Poor | Minimal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.